molecular formula C10H4ClF3OS B8621676 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

Cat. No. B8621676
M. Wt: 264.65 g/mol
InChI Key: ARBULFCSCGBPEM-UHFFFAOYSA-N
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Patent
US08415341B2

Procedure details

Oxalyl chloride (2.29 mmol, 0.20 mL) was added to a solution of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (2.03 mmol, 500 mg) CH2Cl2 (15 mL). DMF (15 μL) was added and the resulting mixture was stirred for 4 h at room temperature. The resulting solution was concentrated to yield 6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride, which was used in the next step without purification.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]([F:22])([F:21])[C:9]1[CH:10]=[CH:11][C:12]2[CH:16]=C(C(O)=O)[S:14][C:13]=2[CH:20]=1>CN(C=O)C>[F:22][C:8]([F:7])([F:21])[C:9]1[CH:10]=[CH:11][C:12]2[CH:16]=[C:1]([C:2]([Cl:4])=[O:3])[S:14][C:13]=2[CH:20]=1

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C=1C=CC2=C(SC(=C2)C(=O)O)C1)(F)F
Step Two
Name
Quantity
15 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(SC(=C2)C(=O)Cl)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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